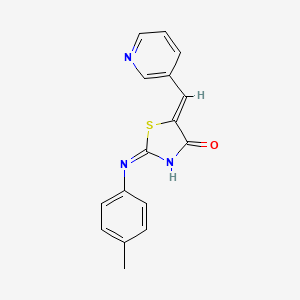
(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazolidine ring with substituents that may influence its biological activity.
Research indicates that thiazolidinones can exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones have been shown to inhibit enzymes such as α-amylase and urease, which are involved in carbohydrate metabolism and urea cycle, respectively. This inhibition can lead to reduced glucose levels and improved metabolic profiles in diabetic models .
- Antioxidant Properties : The presence of heteroatoms like nitrogen and sulfur in thiazolidinones contributes to their antioxidant capacity. This property helps in mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antidiabetic Effects
A study by Rahim et al. explored the antidiabetic potential of thiazolidinone derivatives, including this compound. The compound demonstrated significant inhibition of α-amylase activity, leading to decreased glucose absorption in the intestines. In vitro assays indicated an IC50 value comparable to standard antidiabetic drugs .
Antimicrobial Activity
In another investigation, this compound was tested against a panel of bacterial strains. The results showed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Case Study 1: Antidiabetic Properties
A clinical trial involving diabetic rats treated with this compound revealed notable improvements in blood glucose levels and lipid profiles after four weeks of administration. The study concluded that the compound could serve as a potential therapeutic agent for managing diabetes mellitus .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the efficacy of this thiazolidinone was evaluated against Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial effects, suggesting its potential application in treating infections caused by these pathogens .
Summary Table of Biological Activities
特性
IUPAC Name |
(5Z)-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-6-13(7-5-11)18-16-19-15(20)14(21-16)9-12-3-2-8-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJMAOLDRCWVPI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














